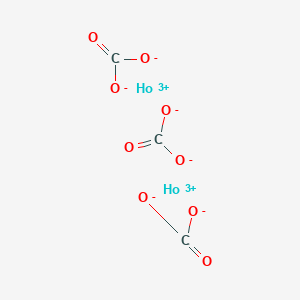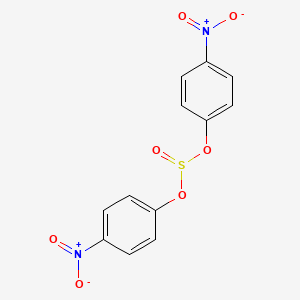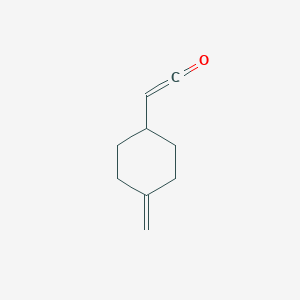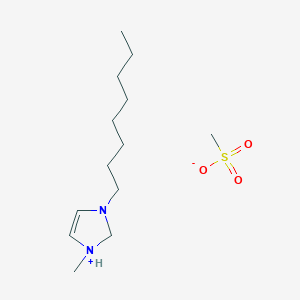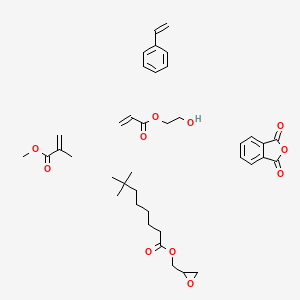![molecular formula C21H13NO4 B15348369 4-[3-(4-carboxyphenyl)-5-cyanophenyl]benzoic acid](/img/structure/B15348369.png)
4-[3-(4-carboxyphenyl)-5-cyanophenyl]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[3-(4-carboxyphenyl)-5-cyanophenyl]benzoic acid is a synthetic organic compound known for its distinctive aromatic structure and functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Benzoin Condensation and Oxidation: : The synthesis typically starts with a benzoin condensation reaction to form a diaryl ketone intermediate. This intermediate is then subjected to oxidation reactions using reagents such as potassium permanganate to introduce carboxyl and cyano groups into the aromatic rings.
Friedel-Crafts Acylation: : Another synthetic route involves the Friedel-Crafts acylation of aromatic compounds, where benzoyl chloride derivatives react in the presence of Lewis acids like aluminum chloride (AlCl3) to form the desired multi-substituted benzene derivatives.
Industrial Production Methods
In industrial settings, the synthesis of 4-[3-(4-carboxyphenyl)-5-cyanophenyl]benzoic acid may employ catalytic processes and continuous flow reactions to enhance yield and reduce reaction times. Solvent-free synthesis and microwave-assisted reactions are also explored for greener and more efficient production.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions facilitated by strong oxidizing agents like potassium permanganate or chromic acid, leading to the formation of quinonoid structures or other oxidized derivatives.
Reduction: : Reduction reactions can be carried out using reducing agents such as sodium borohydride, which target the cyano group converting it into an amine group.
Substitution: : The presence of functional groups makes this compound amenable to various substitution reactions, including nucleophilic aromatic substitution, especially on the cyano and carboxyl substituted aromatic rings.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, Chromic acid, Hydrogen peroxide.
Reduction: : Sodium borohydride, Lithium aluminum hydride.
Substitution: : Sodium methoxide, Anhydrous aluminum chloride.
Major Products Formed
The reactions involving 4-[3-(4-carboxyphenyl)-5-cyanophenyl]benzoic acid typically lead to the formation of quinonoid derivatives, amines, or other substituted benzoic acid derivatives, depending on the reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
In Chemistry
Polymer Chemistry: : Used as a monomer or a component in the synthesis of high-performance polymers with improved thermal and mechanical properties.
Catalysis: : Employed as a ligand or catalyst in various organic reactions due to its electronic properties.
In Biology
Drug Development: : Explored for its potential to interact with biological targets, leading to the development of new therapeutic agents, particularly in cancer research.
Biochemical Probes: : Used in the study of enzyme activities and other biochemical pathways due to its distinctive reactive groups.
In Medicine
Anti-inflammatory Agents: : Investigated for its anti-inflammatory properties, potentially contributing to the development of new anti-inflammatory drugs.
Diagnostic Agents: : Utilized in imaging and diagnostic techniques due to its structural properties.
In Industry
Dyes and Pigments: : Employed in the production of dyes and pigments due to its vibrant color properties.
Material Science: : Used in the development of advanced materials including liquid crystals and organic semiconductors.
Mecanismo De Acción
The compound exerts its effects through various mechanisms, depending on the application:
In Drug Development: : It may interact with specific molecular targets such as enzymes or receptors, inhibiting or modulating their activity, which can lead to therapeutic effects.
In Catalysis: : Acts as a catalyst or ligand, facilitating various chemical reactions by stabilizing transition states or activating substrates.
Comparación Con Compuestos Similares
Similar Compounds
4-Carboxybenzaldehyde: : Similar in having the carboxyphenyl group, but lacks the cyanophenyl group.
4-Cyanobenzoic Acid: : Contains the cyano group but not the additional aromatic substitutions.
Benzoic Acid Derivatives: : A broad range of compounds with various substitutions on the benzene ring.
Uniqueness
4-[3-(4-carboxyphenyl)-5-cyanophenyl]benzoic acid stands out due to the specific combination of carboxyl and cyano functional groups on the aromatic ring structure, conferring unique electronic and steric properties that influence its reactivity and applications in diverse scientific fields.
Propiedades
Fórmula molecular |
C21H13NO4 |
|---|---|
Peso molecular |
343.3 g/mol |
Nombre IUPAC |
4-[3-(4-carboxyphenyl)-5-cyanophenyl]benzoic acid |
InChI |
InChI=1S/C21H13NO4/c22-12-13-9-18(14-1-5-16(6-2-14)20(23)24)11-19(10-13)15-3-7-17(8-4-15)21(25)26/h1-11H,(H,23,24)(H,25,26) |
Clave InChI |
FLLMXEFRUDKUCD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=CC(=CC(=C2)C#N)C3=CC=C(C=C3)C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-Phenyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2(3H)-ylidene)aniline](/img/structure/B15348290.png)
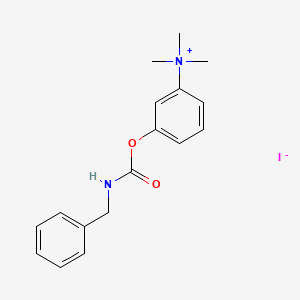
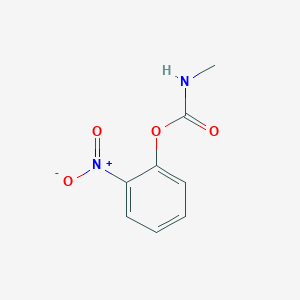
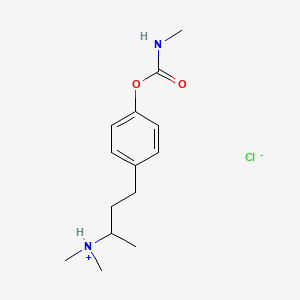
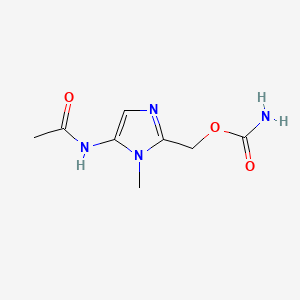
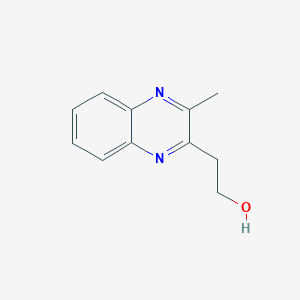
![2,5-Diiodothieno[3,2-b]thiophene](/img/structure/B15348329.png)

![(1S)-1-(Diphenylphosphino)-2-[(1R)-1-(diphenylphosphino)ethyl]ferrocene](/img/structure/B15348335.png)
